molecular formula C12H13NO3 B3286562 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one CAS No. 83013-77-8

6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one

Cat. No.: B3286562
CAS No.: 83013-77-8
M. Wt: 219.24 g/mol
InChI Key: JMXDVLPLLUBVEW-UHFFFAOYSA-N
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Description

Significance of the Quinolinone Heterocycle in Medicinal Chemistry Scaffolds

The quinoline (B57606) heterocycle, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure in medicinal chemistry. rsc.orgresearchgate.net Its derivatives, particularly quinolinones, are recognized as "privileged scaffolds" due to their ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. orientjchem.orgresearchgate.net The versatility of the quinolinone core allows for extensive functionalization, enabling chemists to modulate the biological and physicochemical properties of the resulting molecules. orientjchem.org

Compounds containing the quinolinone framework have demonstrated a broad spectrum of therapeutic potential. mdpi.com Research has extensively documented their efficacy in various domains, establishing them as key components in the development of new therapeutic agents. mdpi.com

Table 1: Documented Biological Activities of Quinolinone Derivatives

ActivityDescriptionReferences
Anticancer Quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and interfere with DNA synthesis. rsc.orgorientjchem.org
Antimalarial Historically significant, quinoline-based drugs like quinine (B1679958) and chloroquine (B1663885) have been central to malaria treatment. rsc.orgresearchgate.netijpsjournal.com
Antibacterial The fluoroquinolones are a major class of synthetic antibiotics based on the quinolone structure. rsc.orgmdpi.com
Antiviral Certain quinolone derivatives have shown activity against various viruses, including HIV. orientjchem.orgmdpi.com
Anti-inflammatory The scaffold is present in compounds that exhibit anti-inflammatory properties. orientjchem.orgijpsjournal.com
Cardiotonic Specific derivatives have been investigated for their ability to improve cardiac contractility. orientjchem.orgnih.gov

Historical Context and Evolution of Quinolinone-Based Research

The history of this chemical family begins with the isolation of quinoline itself in 1834 by Friedlieb Ferdinand Runge from coal tar. rsc.org However, the medicinal importance of the quinoline core was recognized even earlier with the use of Cinchona bark, from which the antimalarial alkaloid quinine was first extracted in 1820. researchgate.net The success of quinine spurred modifications to the quinoline structure, leading to the synthesis of more effective antimalarial drugs like chloroquine and primaquine. researchgate.net

The evolution of quinolinone research was significantly advanced by the development of synthetic methodologies that allowed for the controlled preparation of diverse derivatives. Key historical syntheses that remain relevant include:

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or related ketone with a compound containing an active α-methylene group, and it has been pivotal in creating a wide array of bioactive quinolines. researchgate.netnih.gov

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters, where the reaction conditions can be controlled to produce either 4-hydroxy-2-quinolones or 4-quinolones. mdpi.comuni-konstanz.de

These synthetic advancements shifted research from relying solely on natural product isolation to the rational design and synthesis of novel quinolinone-based compounds with tailored properties. mdpi.comnih.gov

Classification and Structural Features of 4-Hydroxyquinolin-2(1H)-one Derivatives

The 4-hydroxyquinolin-2(1H)-one moiety is a specific and important subclass of quinolinones. mdpi.comresearchgate.net Its core structure features a bicyclic system where a benzene ring is fused to a pyridinone ring, characterized by a hydroxyl group at the C4 position and a carbonyl group at the C2 position. sigmaaldrich.com

A key structural feature of these compounds is the potential for keto-enol tautomerism, existing in equilibrium between the 4-hydroxy-2(1H)-one form and the quinoline-2,4(1H,3H)-dione form. researchgate.net The substitution pattern around this core is critical in determining the compound's chemical properties and biological activity. researchgate.net

Table 2: Influence of Substituents on the 4-Hydroxyquinolin-2(1H)-one Scaffold

PositionSubstituent TypePotential Influence on ActivityReferences
N1 Alkyl (e.g., Methyl)Affects solubility and can be crucial for binding to specific biological targets. The presence of a substituent prevents tautomerization at the nitrogen. mdpi.com
C3 Acyl, Nitro, AminoCan serve as a handle for further chemical modification or directly interact with target enzymes or receptors. mdpi.comresearchgate.net
C6 Alkoxy (e.g., Ethoxy), HydroxyModulates lipophilicity, metabolic stability, and can form key hydrogen bonds within a receptor's active site. nih.govnih.gov
Benzene Ring Halogens, Alkyl groupsInfluences the electronic properties of the ring system and overall molecule polarity. researchgate.net

Overview of Research Trajectories for the 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one Framework

Direct research specifically isolating the compound this compound is not extensively detailed in available literature. However, the research trajectory for this specific framework can be inferred from studies on closely related analogs. The investigative path for such a compound logically follows the principles of medicinal chemistry, focusing on synthesis and biological evaluation based on structure-activity relationships (SAR) established from similar scaffolds.

Research on analogous structures suggests two primary areas of investigation for this compound:

Cardiotonic Agents (PDE3 Inhibition): A significant body of research exists for 6-hydroxy-4-methylquinolin-2(1H)-one derivatives. nih.govresearchgate.net These compounds were designed based on the structure of known phosphodiesterase 3 (PDE3) inhibitors. The 6-position is a key point for modification, where different ether-linked side chains are installed to optimize potency and selectivity. The 6-ethoxy group in the target compound represents a simple ether modification at this position, suggesting its potential investigation as a PDE3 inhibitor for applications in congestive heart failure. nih.gov

Metabolism and Antioxidant Activity: Studies on the related antioxidant compound ethoxyquin (B1671625) (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) show that a primary metabolic pathway is O-de-ethylation, converting the 6-ethoxy group into a 6-hydroxy group. nih.gov Therefore, a likely research trajectory for this compound would involve studying its metabolic fate to determine if it acts as a pro-drug for the corresponding 6-hydroxy derivative.

The synthesis of this specific framework would likely involve standard quinolinone formation reactions, such as the cyclization of an appropriately substituted N-methylaniline with a malonic acid derivative, followed by or preceded by the introduction of the ethoxy group. researchgate.netchemicalbook.com Subsequent research would focus on its biological screening, starting with assays related to the activities of its structural parents, such as PDE3 inhibition.

Table 3: Research Findings on Structurally Related Compounds

CompoundResearch FocusKey FindingInferred RelevanceReferences
6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-onePDE3 Inhibition / Cardiotonic ActivityShowed selective increase in cardiac contraction force and potent PDE3 inhibitory activity (IC₅₀ = 0.20 µM).Demonstrates the importance of the 6-position for developing potent cardiotonic agents. nih.govresearchgate.net
Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline)MetabolismThe major metabolic reaction was O-de-ethylation to the corresponding 6-hydroxy metabolite.Suggests that 6-ethoxy quinolinones may be metabolized to their 6-hydroxy analogs in vivo. nih.gov
4-Hydroxy-1-methyl-2(1H)-quinoloneSynthetic ChemistryUsed as a nucleophile and starting material for the synthesis of more complex, functionalized quinolinones.Confirms the utility of the N-methylated 4-hydroxy-2-quinolone core as a versatile building block.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxy-4-hydroxy-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-8-4-5-10-9(6-8)11(14)7-12(15)13(10)2/h4-7,14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXDVLPLLUBVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=O)C=C2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 Ethoxy 4 Hydroxy 1 Methylquinolin 2 1h One and Its Analogues

Core Scaffold Synthesis Approaches

The construction of the fundamental 4-hydroxyquinolin-2(1H)-one ring system is paramount for the synthesis of the target compound and its derivatives. Various methodologies have been refined to improve yield, purity, and reaction conditions.

Cyclization reactions are the cornerstone of quinolinone synthesis, with several named reactions being central to the formation of the 4-hydroxyquinolin-2(1H)-one core.

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.org The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization. wikipedia.org High temperatures, often around 250°C, are typically required for the ring-closing step. wikipedia.org

Modifications to the classical approach often focus on improving reaction yields and mitigating the harsh conditions. One significant factor is the choice of solvent. While early work often involved heating the Schiff base without a solvent, leading to moderate yields, the use of high-boiling inert solvents like mineral oil or diphenyl ether has been shown to increase cyclization yields significantly, in some cases up to 95%. wikipedia.orgnih.gov The yield of the reaction has been observed to generally improve with solvents of higher boiling points. nih.gov A study exploring various solvents for the Conrad-Limpach synthesis of a 4-hydroxyquinoline (B1666331) derivative identified 1,2,4-trichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol (B90309) as effective and potentially less expensive alternatives for large-scale synthesis. nih.gov

The mechanism involves an initial attack of the aniline (B41778) on the keto group of the β-ketoester, forming a Schiff base. wikipedia.org This is followed by a thermally induced electrocyclic ring closing and subsequent elimination of an alcohol to afford the 4-hydroxyquinoline product. wikipedia.org The reaction is often catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid. wikipedia.org

Reactant 1Reactant 2Key ConditionsProductReference
Anilineβ-ketoesterHigh temperature (~250°C), inert solvent4-hydroxyquinoline wikipedia.org
4-nitroanilineEthyl 3-ethoxybut-2-enoateReflux in various high-boiling solvents (e.g., 1,2,4-trichlorobenzene)2-methyl-6-nitro-4-quinolone nih.gov

The Gould-Jacobs reaction is another cornerstone in the synthesis of 4-hydroxyquinolines. wikipedia.org This method begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com The resulting intermediate is then cyclized at high temperatures to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org

This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org However, a significant challenge with asymmetrically substituted anilines is the potential for the formation of a mixture of regioisomeric products, as cyclization can occur at either of the two ortho positions. mdpi.com The regioselectivity is influenced by both steric and electronic factors. mdpi.com

Variants of the Gould-Jacobs reaction often involve the use of microwave irradiation to accelerate the reaction and improve yields. ablelab.eu Heating the reaction mixture with microwaves to temperatures above the boiling point of the solvent can dramatically shorten reaction times. ablelab.euresearchgate.net For instance, the synthesis of 3-acetyl-4-hydroxyquinoline derivatives has been achieved through a microwave-assisted Gould-Jacobs cyclization. researchgate.net

Reactant 1Reactant 2Key ConditionsIntermediateFinal ProductReference
AnilineDiethyl ethoxymethylenemalonateHigh temperature4-hydroxy-3-carboethoxyquinoline4-hydroxyquinoline wikipedia.orgmdpi.com
Aryl amineDiethyl ethoxymethylenemalonateMicrowave irradiationNot isolated3-Acetyl-4-hydroxyquinoline derivative researchgate.net

Modern synthetic chemistry has seen the emergence of palladium-catalyzed reactions for the construction of quinolinone cores. These methods offer alternative routes that can proceed under milder conditions compared to the classical thermal cyclizations.

One approach involves the palladium-catalyzed carbonylation of 2-iodoaniline (B362364) with terminal acetylenes. mdpi.com While early methods required high-pressure carbon monoxide gas, milder conditions have been developed, including the use of molybdenum hexacarbonyl as a CO source. mdpi.com

Another strategy is the palladium-catalyzed aerobic oxidative cyclization of N-aryl imines, which can be formed in situ from anilines and ketones. bohrium.comalbany.edu This method allows for the assembly of the quinoline (B57606) ring system through the oxidative linkage of two C-H bonds, using molecular oxygen as the oxidant. albany.edu

Furthermore, palladium-catalyzed intramolecular oxidative cyclization of substituted aromatic enamines has been developed for quinoline synthesis. researchgate.net This process can be performed without the need for strong acids or bases. researchgate.net A palladium-catalyzed annulation of N-acyl-o-alkynylanilines with isocyanides has also been reported for the synthesis of functionalized 2-aminoquinolines, which involves an unconventional cyclization process and an intramolecular acyl migration. nih.gov

Starting Material(s)CatalystKey FeaturesProduct TypeReference
2-Iodoaniline, terminal acetylene, CO sourcePdCl₂(PPh₃)₂ or PdCl₂(dppf)Cl₂CarbonylationQuinolin-4-one mdpi.com
Anilines, KetonesPalladium catalystAerobic oxidative cyclization of in situ formed N-aryl iminesIndoles (related heterocycle) bohrium.comalbany.edu
Aryl allyl alcohols, AnilinesPd(OAc)₂Oxidative cyclizationQuinolines researchgate.net
N-acyl-o-alkynylanilines, IsocyanidesPalladium catalystAnnulation involving acyl migration2-Aminoquinoline nih.gov

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating the synthesis of heterocyclic compounds, including 4-hydroxyquinolin-2(1H)-ones. nih.govrsc.org The use of microwave irradiation can lead to dramatic rate enhancements, higher yields, and cleaner reaction profiles compared to conventional heating methods. technologynetworks.com

Several classical reactions for quinolinone synthesis have been adapted for microwave conditions. For example, the Gould-Jacobs reaction can be significantly expedited. ablelab.eu Microwave heating allows for rapid, high-temperature conditions that drive the intramolecular cyclization step. ablelab.eu Similarly, the synthesis of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives from aniline derivatives and malonic acid or its esters has been successfully performed using microwave assistance. nih.gov

A green chemistry approach for the synthesis of 4-hydroxy-2-quinolone analogues involves a bismuth chloride (BiCl₃)-catalyzed condensation of β-enaminones with diethyl malonate under microwave irradiation. rsc.orgnih.gov This method offers the advantages of using a non-toxic and inexpensive catalyst in a more environmentally benign process. nih.gov The reaction times are significantly reduced, and the products are obtained in moderate to good yields. nih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are characterized by high atom economy and operational simplicity, making them attractive for the synthesis of quinolinone derivatives.

While specific MCRs leading directly to 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one are not prominently detailed in the provided context, the general applicability of MCRs for quinoline synthesis is well-established. For instance, a one-pot reaction involving aromatic amines, aldehydes, and a propargylated flavone (B191248) or coumarin, catalyzed by YbCl₃ under microwave conditions, has been used to synthesize novel quinolin-4-ylmethoxy-chromen-2/-4-ones. mdpi.com This demonstrates the potential of MCRs to rapidly generate diverse quinoline-based scaffolds.

The Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones, has been modified to produce quinolone-fused 1,4-dipyrimidines under microwave conditions, starting from a 4-hydroxyquinolin-2(1H)-one derivative, aromatic aldehydes, and phenyl urea. researchgate.net These examples highlight the versatility of MCRs in creating complex heterocyclic systems based on the quinolinone core.

Environmentally Conscious Synthetic Pathways

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline and its derivatives to minimize environmental impact. researchgate.netijpsjournal.com These approaches focus on reducing waste, solvent consumption, and energy input. researchgate.net Environmentally conscious synthetic pathways for quinolinone derivatives often involve the use of greener solvents like ethanol (B145695) and water, and the employment of various catalysts to improve reaction efficiency. researchgate.net

Methodologies such as microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools in the green synthesis of quinolinone scaffolds. ijpsjournal.comnih.govnih.gov Microwave irradiation, for instance, provides rapid and uniform heating, which can significantly reduce reaction times and improve yields. nih.govnih.gov One notable example is the bismuth chloride (BiCl₃)-catalyzed synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation, which offers a rapid and environmentally friendly method. nih.gov This method benefits from a non-corrosive, low-cost, and readily available Lewis acid catalyst. nih.gov

Ultrasound-assisted synthesis is another effective green methodology. proquest.comnih.govmdpi.comnih.gov The application of ultrasonic irradiation can enhance reaction rates and yields by improving mass and heat transfer. ijpsjournal.com It has been successfully used in the synthesis of various quinoline derivatives, often leading to shorter reaction times, milder conditions, and high yields. proquest.commdpi.com For example, the synthesis of 4,6,7,8-tetrahydroquinolin-5(1H)-ones has been achieved under ultrasonic irradiation using chitosan-decorated copper nanoparticles as a catalyst. nih.gov

Catalyst-free techniques and the use of heterogeneous catalysts that can be easily recovered and reused also contribute to the green synthesis of quinolinones. researchgate.netnih.gov These strategies align with the principles of sustainable chemistry by minimizing waste and promoting resource efficiency. researchgate.net

Table 1: Comparison of Green Synthetic Methodologies for Quinolinone Derivatives

MethodologyKey FeaturesAdvantages
Microwave-Assisted Synthesis Rapid, uniform heatingReduced reaction times, improved yields nih.govnih.gov
Ultrasound-Assisted Synthesis Enhanced mass and heat transferShorter reaction times, milder conditions, high yields ijpsjournal.comproquest.commdpi.com
Green Catalysts Use of reusable or benign catalysts (e.g., p-TSA, BiCl₃)Reduced waste, lower environmental impact researchgate.netnih.gov
Greener Solvents Use of ethanol, waterReduced toxicity and environmental pollution researchgate.net

Specific Derivatization Strategies for this compound

Introduction of the 6-Ethoxy Moiety

The introduction of an ethoxy group at the C-6 position of the quinolinone core is a key step in the synthesis of this compound. This is typically achieved through multi-step synthetic sequences starting from appropriately substituted anilines.

A common strategy involves the Conrad-Limpach reaction, where a substituted aniline is reacted with a β-ketoester, such as diethyl malonate, followed by thermal cyclization. nih.gov For the synthesis of a 6-ethoxy derivative, p-phenetidine (B124905) (4-ethoxyaniline) would serve as the starting aniline. The reaction with diethyl malonate would first form an enamine intermediate, which upon heating at high temperatures (around 250-270°C), undergoes cyclization to yield 6-ethoxy-4-hydroxyquinolin-2(1H)-one.

Another approach involves the Gould-Jacobs reaction, where a substituted aniline is reacted with diethyl (ethoxymethylene)malonate. This reaction also proceeds through an intermediate that cyclizes upon heating to form the 4-hydroxyquinolin-2-one ring system.

The ether linkage of the 6-ethoxy group is generally stable under various reaction conditions, allowing for further modifications on the quinolinone scaffold.

N-Methylation of the Quinolinone Core

N-methylation of the quinolinone core is a crucial step to arrive at the target compound, this compound. This transformation is typically achieved by treating the corresponding N-unsubstituted quinolinone (6-ethoxy-4-hydroxyquinolin-2(1H)-one) with a methylating agent.

Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. The base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH), deprotonates the nitrogen atom of the quinolinone ring, forming an ambident anion. Subsequent reaction with the methylating agent can lead to both N- and O-alkylation products. However, N-alkylation is often the predominant pathway, especially under thermodynamic control.

The regioselectivity of the alkylation (N- vs. O-alkylation) can be influenced by factors such as the solvent, the nature of the base, and the alkylating agent. For instance, polar aprotic solvents like dimethylformamide (DMF) often favor N-alkylation.

In some synthetic strategies, the N-methyl group can be introduced at an earlier stage. For example, starting with N-methyl-p-phenetidine and reacting it with a suitable three-carbon synthon can directly lead to the N-methylated quinolinone core.

Functionalization at the C-3 Position

The C-3 position of the 4-hydroxy-1-methylquinolin-2(1H)-one scaffold is a nucleophilic center and is amenable to various functionalization reactions.

The electron-rich nature of the C-3 position makes it susceptible to attack by various electrophiles.

Vilsmeier-Haack Reaction : This reaction introduces a formyl group (-CHO) at the C-3 position. It involves the use of the Vilsmeier-Haack reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). niscpr.res.innih.govchemijournal.comdut.ac.zachemijournal.com The reaction of 4-hydroxyquinolin-2-ones with this reagent leads to the formation of 3-formyl-4-hydroxyquinolin-2-ones. niscpr.res.inchemijournal.com

Nitration : Nitration at the C-3 position can be achieved using nitrating agents such as nitric acid (HNO₃) in acetic acid or with sodium nitrite. rsc.orgmdpi.comrsc.org This introduces a nitro group (-NO₂) which can be a versatile handle for further transformations.

Mannich Reaction : The Mannich reaction allows for the introduction of an aminomethyl group at the C-3 position. nih.govmdpi.com This reaction involves the condensation of the quinolinone with an aldehyde (commonly formaldehyde) and a primary or secondary amine. nih.govmdpi.comnih.gov

Acylation : Acyl groups can be introduced at the C-3 position using acylating agents like acid chlorides or anhydrides under appropriate conditions.

Halogenation : The C-3 position can be halogenated using various halogenating agents.

Table 2: Electrophilic Substitution Reactions at the C-3 Position

ReactionReagentsFunctional Group Introduced
Vilsmeier-Haack POCl₃, DMFFormyl (-CHO) niscpr.res.innih.govchemijournal.comdut.ac.zachemijournal.com
Nitration HNO₃/CH₃COOH or NaNO₂Nitro (-NO₂) rsc.orgmdpi.comrsc.org
Mannich Reaction Formaldehyde, AmineAminomethyl (-CH₂NR₂) nih.govmdpi.comnih.gov

While the C-3 position is inherently nucleophilic, certain derivatives can undergo nucleophilic additions. For instance, a 3-formyl derivative can undergo nucleophilic addition to the carbonyl group of the formyl substituent.

Additionally, Michael addition reactions can occur at the C-3 position if it is part of an α,β-unsaturated system. However, for 4-hydroxyquinolin-2-ones, the primary reactivity at C-3 is electrophilic substitution.

The reactivity of the C-3 position allows for the synthesis of a wide array of derivatives with potential applications in various fields.

Reaction with Phosphorus Reagents

The reactivity of the 4-hydroxy-2-quinolone scaffold, including this compound, towards phosphorus reagents is a key aspect of its chemical utility, primarily for the activation of the hydroxyl and carbonyl groups. Phosphorus oxychloride (POCl₃) is a widely employed reagent for the chlorination of 4-hydroxy-2-quinolones. researchgate.net The reaction typically involves refluxing the quinolone with neat phosphorus oxychloride, which converts the 4-hydroxy group into a chlorine atom and the 2-carbonyl group into a chloride, resulting in the formation of a 2,4-dichloroquinoline (B42001) derivative. This transformation is significant as it converts the relatively unreactive hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions for the introduction of various functionalities. Microwave-assisted protocols have been developed to shorten the reaction times for this chlorination. researchgate.net

Prolonged reaction times or specific substrates, particularly those with long N-alkyl chains, can lead to more complex chemical processes beyond simple chlorination. researchgate.net In addition to chlorination, other phosphorus-based reagents are crucial in the synthesis of the quinolone core itself. Reagents like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are effective cyclizing agents for the intramolecular condensation of malonanilides to form the 4-hydroxy-2-quinolone ring system. researchgate.net

Ring-Substituent Modifications and Analog Preparation

The preparation of analogues of this compound and related quinolones relies on synthetic strategies that allow for the introduction of various substituents onto the carbocyclic ring. nih.gov A primary and versatile method is to begin the synthesis from an appropriately substituted aniline or isatoic anhydride (B1165640). nih.govnih.gov For instance, starting with a 4-ethoxyaniline derivative allows for the direct incorporation of the ethoxy group at the 6-position of the final quinolone ring.

The general synthetic route involves the condensation of a substituted isatoic anhydride with an active methylene (B1212753) compound, such as diethyl malonate or a β-ketoester, in the presence of a base like sodium hydride (NaH). nih.govnih.gov The initial N-alkylation or N-arylation of the isatoic anhydride, for example with methyl iodide to introduce the 1-methyl group, provides further points of diversity. nih.gov This multi-step process allows for the systematic modification of substituents at various positions, leading to a wide array of analogues. mdpi.com For example, using differently substituted isatoic anhydrides has enabled the synthesis of quinolones with chloro, bromo, and methoxy (B1213986) groups on the benzene (B151609) ring. nih.gov

The table below summarizes various ring-substituted 4-hydroxy-2-quinolone analogues and the synthetic methods employed for their preparation.

Substituent(s)Starting MaterialKey ReagentsReference
6-Chloro, 1-Methyl4-Chloroisatoic anhydrideMethyl iodide, NaH, Diethyl malonate nih.gov
6-Bromo, 1-Methyl4-Bromoisatoic anhydrideMethyl iodide, NaH, Diethyl malonate nih.gov
7-Methoxy, 1-Methyl5-Methoxyisatoic anhydrideMethyl iodide, NaH, Diethyl malonate nih.gov
6-Carboxylic acid4-Aminobenzoic acidDiethyl malonate, Diazo coupling nih.gov
N-Phenyl, 6-ChloroN-Phenyl-4-chloroisatoic anhydrideDiethyl malonate, NaH mdpi.com

Chemical Reactivity and Novel Heterocyclic System Formation

The 4-hydroxy-2-quinolone core is a versatile building block for the synthesis of more complex, fused heterocyclic systems. researchgate.net The presence of the enol-like hydroxyl group, a reactive C-3 position, and the lactam functionality allows for a variety of chemical transformations.

Reactions with Binucleophilic Reagents

The reaction of 4-hydroxy-2-quinolones with binucleophilic reagents, such as hydrazine (B178648), provides a pathway to novel fused polycyclic systems. The initial step often involves the conversion of the 4-hydroxy group to a more reactive 4-chloro substituent using reagents like POCl₃. The resulting 4-chloro-2-quinolone can then be treated with hydrazine hydrate (B1144303) to yield the corresponding 4-hydrazinylquinolin-2(1H)-one. mdpi.com

These hydrazinyl intermediates are susceptible to autoxidation, particularly when heated in a solvent like pyridine (B92270). This process leads to a dimerization and cyclization, resulting in the formation of complex, pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. mdpi.com This reaction highlights the utility of simple binucleophiles in constructing elaborate heterocyclic frameworks from the quinolone scaffold. While reactions with other binucleophiles like hydroxylamine (B1172632) have been studied with related heterocyclic systems such as coumarins, leading to isoxazole (B147169) derivatives, the chemistry with 4-hydroxy-2-quinolones primarily focuses on hydrazine for building fused pyridazine (B1198779) rings. orientjchem.org

Formation of Furo[3,2-c]quinolinone Derivatives

Furo[3,2-c]quinolinone derivatives can be efficiently synthesized from 4-hydroxy-1-methylquinolin-2(1H)-one through an acid-catalyzed tandem reaction with propargylic alcohols. rsc.orgrsc.orgrsc.org This transformation is highly dependent on the nature of the propargylic alcohol used. Specifically, secondary propargylic alcohols favor the formation of the five-membered furan (B31954) ring. nih.gov

The reaction is typically catalyzed by a Lewis acid such as copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. rsc.orgnih.gov The proposed mechanism involves an initial Friedel-Crafts-type alkylation at the C-3 position of the quinolone ring, followed by a 5-exo-dig cyclization to construct the fused furan ring, yielding the furo[3,2-c]quinolinone skeleton in moderate to high yields. nih.govresearchgate.net

The table below illustrates the scope of this reaction with various secondary propargylic alcohols.

Propargylic Alcohol SubstrateCatalystSolventTemperatureYieldReference
1-Phenylprop-2-yn-1-olCuOTf1,2-DCE84 °C72% nih.gov
1-(p-Tolyl)prop-2-yn-1-olCuOTf1,2-DCE84 °C75% nih.gov
1-(4-Methoxyphenyl)prop-2-yn-1-olCuOTf1,2-DCE84 °C78% nih.gov
1-(4-Chlorophenyl)prop-2-yn-1-olCuOTf1,2-DCE84 °C65% nih.gov

Synthesis of Pyrano[3,2-c]quinolinone Derivatives

The synthesis of pyrano[3,2-c]quinolinone derivatives, a scaffold found in numerous bioactive alkaloids, can be achieved through several effective strategies starting from 4-hydroxy-2-quinolones. rsc.org

One prominent method is an acid-catalyzed tandem reaction with tertiary propargylic alcohols. rsc.org In contrast to the reaction with secondary alcohols that yields furan rings, tertiary alcohols lead to the formation of a six-membered pyran ring. This reaction, often catalyzed by p-toluenesulfonic acid (pTsOH), proceeds through a Friedel-Crafts-type allenylation at the C-3 position, followed by a 6-endo-dig cyclization to furnish the pyrano[3,2-c]quinolinone core. nih.govresearchgate.net

A second, highly versatile approach is the one-pot, multicomponent reaction (MCR). nih.gov This strategy involves the condensation of a 4-hydroxy-2-quinolone, a diverse range of aromatic or heteroaromatic aldehydes, and an active methylene compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.govresearchgate.net The reaction is typically base-catalyzed, for example by triethylamine (B128534) or ethanolamine, and often proceeds in a protic solvent like ethanol. nih.govnih.gov This method is valued for its operational simplicity and its ability to generate a library of structurally diverse pyrano[3,2-c]quinolones in good to excellent yields. nih.govresearchgate.net

The following tables summarize representative examples for both synthetic methodologies.

Table: Acid-Catalyzed Synthesis of Pyrano[3,2-c]quinolinones

Propargylic Alcohol SubstrateCatalystSolventTemperatureYieldReference
1,1-Diphenylprop-2-yn-1-olp-TsOH·H₂O1,2-DCE84 °C85% rsc.org
1,1-Di(p-tolyl)prop-2-yn-1-olp-TsOH·H₂O1,2-DCE84 °C82% rsc.org
1,1-Bis(4-methoxyphenyl)prop-2-yn-1-olp-TsOH·H₂O1,2-DCE84 °C55% rsc.org

Table: Multicomponent Synthesis of Pyrano[3,2-c]quinolinones

AldehydeActive Methylene CompoundCatalystSolventYieldReference
BenzaldehydeMalononitrileTriethylamineEthanol93% nih.gov
4-ChlorobenzaldehydeMalononitrileTriethylamineEthanol89% nih.gov
4-MethoxybenzaldehydeMalononitrileTriethylamineEthanol91% nih.gov
3-NitrobenzaldehydeMalononitrileEthanolamineWater85% researchgate.net

Thionation and Other Heteroatom Incorporations

The incorporation of sulfur and other heteroatoms into the this compound framework expands its chemical diversity. Thionation, the conversion of a carbonyl group to a thiocarbonyl, can be achieved using specific reagents. Lawesson's reagent is a mild and effective thionating agent for converting amides and ketones into their corresponding thioamides and thioketones. organic-chemistry.org However, its application to the 4-hydroxy-2-quinolone system can sometimes result in a mixture of 2-thionated and 4-thionated products. mdpi.com

A more regioselective method for introducing sulfur at the C-4 position involves a two-step process. First, the 4-hydroxy group is converted into a 4-chloro group using a reagent like phosphorus oxychloride. The resulting 4-chloro-2-quinolone is then reacted with thiourea (B124793) under fusion conditions. This reaction proceeds via an isothiouronium salt intermediate, which is subsequently hydrolyzed with a base to yield the 4-sulfanylquinolin-2(1H)-one. mdpi.com This 4-sulfanyl derivative exists in tautomeric equilibrium with the 4(1H)-thione form.

The 4-chloro intermediate is also a pivotal precursor for incorporating other heteroatoms, particularly nitrogen, through nucleophilic substitution reactions, as seen in the synthesis of 4-hydrazinyl derivatives. mdpi.com

Spectroscopic and Advanced Structural Elucidation in Quinolinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of quinolinone derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and connectivity of atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a 6-ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one, distinct signals would be expected for the protons of the ethoxy group, the methyl group on the nitrogen, the aromatic protons on the quinolinone core, and the vinyl proton. The ethoxy group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a characteristic ethyl pattern. The N-methyl group would appear as a sharp singlet. The aromatic protons would exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants providing information about their relative positions on the benzene (B151609) ring. The C3-proton would likely appear as a singlet in the vinylic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon (C2), the enolic carbon (C4), and the carbons of the aromatic ring. The ethoxy group would show two signals for its methyl and methylene carbons, while the N-methyl group would have a characteristic signal in the aliphatic region. The chemical shifts of the aromatic carbons would be influenced by the substituents, particularly the electron-donating ethoxy group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

While experimental data is unavailable, predicted NMR data can offer insight into the expected spectral features.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
N-CH₃~3.5~29
O-CH₂-CH₃~4.1 (q)~64
O-CH₂-CH₃~1.4 (t)~15
C3-H~5.8~90
C5-H~7.5 (d)~115
C7-H~7.1 (dd)~122
C8-H~7.9 (d)~125
C2-~165
C4-~160
C4a-~140
C6-~155
C8a-~118

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the presence of the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1650-1630 cm⁻¹ would be characteristic of the C=O stretching vibration of the amide carbonyl group in the quinolinone ring. The C=C stretching vibrations of the aromatic ring would appear in the 1600-1450 cm⁻¹ region. Additionally, C-O stretching vibrations from the ethoxy and hydroxyl groups would be observed in the fingerprint region, typically between 1260-1000 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
O-H (hydroxyl)3400-3200 (broad)Stretching
C=O (amide)1650-1630 (strong, sharp)Stretching
C=C (aromatic)1600-1450Stretching
C-O (ether/hydroxyl)1260-1000Stretching
C-H (aromatic/aliphatic)3100-2850Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₁₂H₁₃NO₃), the expected molecular weight is approximately 219.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 219. Subsequent fragmentation could involve the loss of the ethoxy group, the methyl group, or carbon monoxide, leading to characteristic fragment ions that would help to confirm the structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.

Interactive Data Table: Expected Mass Spectrometry Data

Ion Expected m/z Description
[M]⁺219Molecular Ion
[M - CH₃]⁺204Loss of methyl group
[M - C₂H₅O]⁺174Loss of ethoxy radical
[M - CO]⁺191Loss of carbon monoxide

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. While no specific crystallographic data has been published for this compound, studies on closely related compounds, such as 4-hydroxy-1-methylquinolin-2(1H)-one, reveal important structural features. bohrium.comhelsinki.fi These studies show that the quinolinone ring system is largely planar. bohrium.com In the solid state, molecules of this type are often linked by intermolecular hydrogen bonds, typically involving the hydroxyl group and the carbonyl oxygen, forming chains or more complex networks. bohrium.comhelsinki.fi For this compound, it would be expected that the ethoxy group would influence the crystal packing, but the fundamental planar nature of the quinolinone core and the potential for hydrogen bonding would likely be preserved.

Interactive Data Table: General Crystallographic Parameters for Related Quinolinones

Parameter Typical Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key InteractionsO-H···O hydrogen bonding
Molecular GeometryLargely planar quinolinone core

Structure Activity Relationship Sar Investigations of 6 Ethoxy 4 Hydroxy 1 Methylquinolin 2 1h One Derivatives

Influence of Ethoxy Group Position and Substituent Type on Biological Activity

The position and nature of substituents on the carbocyclic ring of the quinolinone scaffold are critical determinants of biological activity. The ethoxy group at the C-6 position, in particular, plays a significant role in modulating the pharmacological effects of these compounds.

Research has shown that the introduction of an alkoxy group, such as an ethoxy or methoxy (B1213986) group, at the 6-position can influence the molecule's interaction with its biological targets. For instance, in a series of 3-formyl-2(1H)-quinolones, the addition of a methoxy group at the C-6 position was explored for its effect on the spectroscopic properties of the compounds, which are relevant for their use as chemosensors. mdpi.com The electronic properties of substituents on the phenyl ring of the quinoline (B57606) moiety are crucial for antiproliferative activity. mdpi.com

The type of substituent at this position also matters. Replacing the hydrogen at the C-6 position with a fluorine atom in some quinolone structures has been shown to increase potency compared to non-fluorinated analogs. nih.gov Similarly, modifications at the C-7 position with groups like a piperazinyl moiety have led to improved activity against certain microorganisms. nih.gov This highlights that while the 6-ethoxy group is a key feature, its replacement or the introduction of other groups at neighboring positions like C-7 can significantly alter the biological activity profile. The pharmacological diversity of quinoline derivatives often arises from modifications at various possible positions on the core structure. biointerfaceresearch.com

PositionSubstituentImpact on Biological Activity
C-6Ethoxy/MethoxyModulates electronic properties and interactions with targets. mdpi.com
C-6FluorineCan increase potency compared to non-fluorinated analogs. nih.gov
C-7Piperazinyl groupCan improve activity against specific microorganisms. nih.gov

Impact of N-Methylation on Molecular Interactions

Alkylation at the N-1 position of the quinolinone ring, specifically methylation, has a profound impact on the molecule's physicochemical properties and its interaction with biological targets. The presence of the N-methyl group in 6-ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one is a key structural feature.

N-methylation can significantly alter the electronic distribution and conformation of the quinolinone scaffold. For example, in studies of quindoline (B1213401) derivatives, methylation at the 5-N atom was found to introduce a positive charge that significantly increased the electrostatic interaction between the molecule and the G-quadruplex structure of telomeres. yizimg.com This enhanced binding ability led to a stronger inhibitory effect on telomerase activity. yizimg.com While the core structure is different, this illustrates the potential of N-methylation to enhance molecular interactions.

In the context of quinolin-2(1H)-ones, N-alkylation is a common strategy to generate derivatives with varied biological activities. mdpi.com The process of methylation can sometimes compete with O-methylation, leading to a mixture of products. nih.gov For instance, the alkylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with methyl iodide resulted in both N-methylated and O-methylated products, with the ratio depending on the reaction conditions. nih.gov The N-methyl group can also influence the molecule's ability to intercalate with DNA, a mechanism of action for some quinoline-based compounds. biorxiv.org Generally, N-methylated analogs have shown different activity profiles compared to their non-methylated counterparts. mdpi.com

ModificationEffectExample
N-MethylationIntroduces a positive charge, enhancing electrostatic interactions.N-methylated quindolines show increased binding to G-quadruplex DNA. yizimg.com
N-MethylationAlters product selectivity in synthesis.Alkylation can lead to both N- and O-methylated products. nih.gov
N-MethylationInfluences antiproliferative activity.N-methylated triazoles exhibited different activity compared to non-methylated analogs. mdpi.com

Steric and Electronic Effects of C-3 Substituents on Activity Profiles

The introduction of various substituents at C-3 can modulate the biological activity. For example, the presence of a pyridine (B92270) carboxilic acid moiety at this position is a conserved feature in many quinolone antimicrobials. nih.gov The minimum requirement for antibacterial activity in many quinolones is the 1,4-dihydro-4-oxo-3-pyridine carboxylic acid moiety. nih.gov

C-3 Substituent FeatureInfluence on Activity
Electronic Effect Electron-withdrawing groups can alter the electronic distribution of the quinolinone core, affecting target interaction. researchgate.net
Steric Effect The size and shape of the substituent can impact binding affinity due to steric hindrance or improved fit in a binding pocket. mdpi.com
Functional Group Specific moieties like carboxylic acids are essential for certain biological activities, such as antibacterial action. nih.gov

Regioselectivity and Functionalization at Other Positions (e.g., C-6, C-7)

The functionalization of the quinolinone ring at positions other than the primary sites of substitution is a key strategy for fine-tuning biological activity. The regioselectivity of these reactions—the ability to introduce a substituent at a specific position—is of great importance in medicinal chemistry.

Positions C-6 and C-7 on the benzene (B151609) ring portion of the quinolinone are common targets for modification. As mentioned, the introduction of a fluorine atom at C-6 and a piperazinyl group at C-7 are hallmark modifications in the development of fluoroquinolone antibiotics, leading to enhanced potency and an expanded spectrum of activity. nih.gov

The synthesis of derivatives often involves multi-step processes where the quinolinone core is built with the desired substituents already in place or is modified in later steps. For example, 6-hydroxy-4-methylquinolin-2(1H)-one derivatives have been designed and synthesized as cardiotonic agents by attaching various side chains to the C-6 hydroxyl group. researchgate.net In one study, a series of thirteen analogs with different substituents on a butanamide side chain at the C-6 position were evaluated for their ability to inhibit phosphodiesterase 3 (PDE3). researchgate.net Similarly, synthetic routes have been developed to create thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline systems by using a pre-functionalized quinolinone as a versatile building block. researchgate.net These studies demonstrate that selective functionalization at C-6 and other positions is a viable and effective strategy for generating novel bioactive compounds.

PositionFunctionalization StrategyResulting Biological Activity
C-6Attachment of side chains to a hydroxyl group.Development of selective PDE3 inhibitors for potential use as cardiotonic agents. researchgate.net
C-6Introduction of a fluorine atom.Increased potency in antimicrobial quinolones. nih.gov
C-7Introduction of a piperazinyl group.Improved activity against Gram-negative microorganisms. nih.gov

Conformational Analysis and Tautomeric Preferences in Relation to SAR

The three-dimensional conformation and the potential for tautomerism in 4-hydroxy-1-methylquinolin-2(1H)-one derivatives are subtle but important factors influencing their biological activity. Tautomerism refers to the chemical equilibrium between two or more interconvertible structural isomers.

For 4-hydroxy-2-quinolones, the most significant tautomeric equilibrium is between the 4-hydroxy-2(1H)-one (keto) form and the quinoline-2,4-diol (enol) form. researchgate.net Spectroscopic and crystallographic studies have shown that in solid and solution states, the keto-form is generally favored. researchgate.net The predominance of the keto tautomer is indicated by the presence of a C4-carbonyl signal in 13C NMR spectra and the absence of a broad hydroxyl peak in IR spectra. researchgate.net

PropertyDescriptionRelevance to SAR
Tautomerism Equilibrium between the 4-hydroxy-2(1H)-one (keto) and quinoline-2,4-diol (enol) forms.The predominant keto form dictates the primary molecular shape and hydrogen bonding pattern, which is crucial for receptor binding. researchgate.net
Conformational Analysis Study of the three-dimensional arrangement of the molecule.The spatial arrangement of substituents affects the molecule's ability to fit into a biological target's active site. nih.gov
Structural Stability The keto form is generally more stable in both solid and solution phases.The stability of the active tautomer ensures a consistent interaction with the biological target under physiological conditions. researchgate.net

Biological Activity Profiling and Mechanistic Studies of 6 Ethoxy 4 Hydroxy 1 Methylquinolin 2 1h One and Its Analogues in Vitro/cellular/molecular

Enzyme Inhibition and Modulation

The capacity of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one and its analogues to inhibit or modulate the activity of various enzymes is a key aspect of their biological profile. This section delves into their effects on specific enzyme families, including histone deacetylases, phosphodiesterases, and steroid 5-alpha reductases, among others.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Currently, there is no publicly available scientific literature detailing the specific histone deacetylase (HDAC) inhibition mechanisms of this compound or its direct analogues. While the broader class of quinoline-based compounds has been investigated for HDAC inhibitory activity, specific data for derivatives with the substitution pattern of the target compound are not available.

Phosphodiesterase (PDE3) Inhibition in Cellular Models

No specific data on the phosphodiesterase 3 (PDE3) inhibitory activity of this compound has been found in the reviewed scientific literature. However, studies on structurally related 6-substituted 4-hydroxyquinolin-2(1H)-one analogues have demonstrated significant PDE3 inhibitory potential. For instance, a series of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives were synthesized and evaluated as PDE3 inhibitors. One of the most potent compounds in this series, a 3-methylbenzamide analog, exhibited an IC50 value of 0.43 µM against human PDE3A.

Steroid 5-alpha Reductase Inhibition (Types 1 and 2)

While direct studies on this compound are not available, research on closely related 6-substituted 1H-quinolin-2-ones has demonstrated their potential as inhibitors of steroid 5-alpha reductase (5αR), an enzyme implicated in various androgen-dependent conditions. A study focused on the synthesis and evaluation of these analogues revealed that their activity and selectivity are highly dependent on the nature of the substituent at the 6-position. nih.gov

One of the most active inhibitors for the human type 2 isozyme was identified as 6-[4-(N,N-diisopropylcarbamoyl)phenyl]-1H-quinolin-2-one, which exhibited a Ki of 800 nM and displayed a mostly competitive inhibitory pattern. nih.gov Furthermore, a selective inhibitor for the type 1 isozyme was found in 6-[4-(N,N-diisopropylcarbamoyl)phenyl]-N-methyl-quinolin-2-one, with an IC50 of 510 nM. nih.gov These findings underscore the importance of the 6-position substitution on the quinolinone core for potent and selective 5αR inhibition.

CompoundTarget IsozymeInhibitory ActivityInhibition Pattern
6-[4-(N,N-diisopropylcarbamoyl)phenyl]-1H-quinolin-2-oneHuman 5αR Type 2Ki = 800 nMCompetitive
6-[4-(N,N-diisopropylcarbamoyl)phenyl]-N-methyl-quinolin-2-oneHuman 5αR Type 1IC50 = 510 nMNot specified

Other Enzymatic Targets (e.g., MetAP-2, NMT)

There is no available scientific literature describing the inhibitory activity of this compound or its analogues against other enzymatic targets such as methionine aminopeptidase-2 (MetAP-2) or N-myristoyltransferase (NMT).

Receptor Modulation and Ligand-Binding Assays

The interaction of this compound and its analogues with cellular receptors is another critical area of their biological activity profiling. This subsection examines their potential to modulate receptor function, with a focus on the mu-opioid receptor.

Mu-Opioid Receptor (MOR) Biased Agonism and Binding Studies

No studies have been published to date that investigate the biased agonism or binding properties of this compound or its direct analogues at the mu-opioid receptor (MOR). While research into MOR biased agonists is an active area of pharmacology, the quinolinone scaffold of the target compound has not been reported in this context.

Based on a comprehensive search of available scientific literature, there is currently no specific information published regarding the biological activities of the chemical compound This compound corresponding to the detailed outline provided.

Searches for the compound's activity in the following areas did not yield any specific research findings:

P2X7 Receptor Inhibition: No studies were found that investigate the inhibitory effects of this compound on the P2X7 receptor.

Quorum Sensing Receptor (MvfR/PqsR) Stimulation: There is no available data on the stimulatory or inhibitory activity of this specific compound on the MvfR/PqsR quorum sensing receptors in bacterial systems.

Cannabinoid Receptor Affinity: Research detailing the binding affinity of this compound for cannabinoid receptors has not been identified.

Antiproliferative and Apoptosis-Inducing Activities: Specific studies on the antiproliferative effects of this compound, including its mechanisms of cell cycle arrest, induction of apoptotic pathways (such as Annexin-V staining or DNA laddering), and inhibition of tubulin polymerization in cancer cell lines, are not present in the available literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for this compound at this time. The biological profile for this particular chemical entity remains uncharacterized in the public research domain according to the specified areas of interest.

Antiproliferative and Apoptosis-Inducing Activities in Cancer Cell Lines

Selectivity against Specific Cancer Cell Lines

For instance, a study on a series of synthetic 4-hydroxyquinoline (B1666331) derivatives assessed their cytotoxic effects on doxorubicin-sensitive (Colo 205) and doxorubicin-resistant (Colo 320) colon adenocarcinoma cell lines, as well as on normal human embryonic fibroblasts (MRC-5). nih.govmdpi.com Several of these derivatives exhibited selective toxicity towards the cancer cells, including the multidrug-resistant line, while showing lower toxicity to normal fibroblasts. nih.govmdpi.com

One of the tested benzylidene derivatives, compound 20 , demonstrated significant cytotoxicity with an IC50 value of 2.34 µM against the sensitive Colo 205 cell line and 4.61 µM against the resistant Colo 320 cell line. mdpi.com Another compound, 13b , also showed notable activity with IC50 values of 8.1 µM and 4.58 µM against Colo 205 and Colo 320, respectively. mdpi.com The selective toxicity of these compounds highlights the potential of the 4-hydroxyquinoline core in overcoming multidrug resistance in cancer. nih.govmdpi.com

Table 1: Cytotoxicity of Selected 4-Hydroxyquinoline Analogues against Human Colon Adenocarcinoma Cell Lines
CompoundCell LineIC50 (µM)
20 Colo 205 (Doxorubicin-sensitive)2.34
Colo 320 (Doxorubicin-resistant)4.61
13b Colo 205 (Doxorubicin-sensitive)8.1
Colo 320 (Doxorubicin-resistant)4.58
13a Colo 205 (Doxorubicin-sensitive)11.86
Colo 320 (Doxorubicin-resistant)8.19
22 Colo 205 (Doxorubicin-sensitive)11.79
Colo 320 (Doxorubicin-resistant)12.29
26 Colo 205 (Doxorubicin-sensitive)12.63
Colo 320 (Doxorubicin-resistant)11
21 Colo 205 (Doxorubicin-sensitive)16.54
28 Colo 320 (Doxorubicin-resistant)14.08
29 Colo 320 (Doxorubicin-resistant)9.86

Data sourced from a study on synthetic 4-hydroxyquinolines. mdpi.com

Antimicrobial and Antifungal Activity Assessment

The 4-hydroxy-2-quinolone framework is a known scaffold for the development of antimicrobial agents. nih.gov

Several studies have highlighted the antifungal potential of 4-hydroxy-2-quinolone derivatives. nih.gov In one study, a series of ring-substituted 4-hydroxy-1H-quinolin-2-ones were screened against eight fungal strains. nih.govnih.gov The antifungal activity was found to be dependent on the substitution pattern on the quinolinone ring. nih.govnih.gov

A particularly potent analogue, a brominated derivative with a nonyl side chain (3j ), exhibited exceptional antifungal activity against Aspergillus flavus, with a half-maximal inhibitory concentration (IC50) of 1.05 µg/mL. nih.gov This activity surpassed that of the standard antifungal drug, amphotericin B. nih.gov Another study on 7-substituted-4-hydroxyquinolin-2(1H)-ones also reported on their antifungal properties. researchgate.net

Table 2: In Vitro Antifungal Activity of a 4-Hydroxy-2-quinolone Analog
CompoundFungal StrainIC50 (µg/mL)
3j (brominated analog with nonyl side chain)Aspergillus flavus1.05

Data from a study on novel 4-hydroxy-2-quinolone analogs. nih.gov

The antibacterial activity of 4-hydroxy-2-quinolone analogues has also been investigated. While many derivatives show limited activity, certain structural modifications can lead to significant antibacterial effects. nih.gov For instance, in a study of various 4-hydroxy-2-quinolone analogs, most compounds showed almost no activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov However, two compounds, 3i (6-chloro-3-decanoyl-4-hydroxy-1-methylquinolin-2(1H)-one) and 3j (the aforementioned brominated analog), demonstrated significant inhibitory activity against S. aureus. nih.gov This suggests that specific substitutions on the quinolone core are crucial for antibacterial potency.

Another study on 5- and 6-hydroxy substituted 4-aminoquinolines reported slight antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

The quinolinone scaffold has been explored for the development of new antitubercular agents. Research into 1-hydroxy-2-methylquinolin-4(1H)-one derivatives has identified them as inhibitors of cytochrome bd oxidase, a key component of the respiratory chain in Mycobacterium tuberculosis. researchgate.netnih.govotago.ac.nz One of the synthesized compounds, 8d , was found to bind to cytochrome bd with a dissociation constant (Kd) of 4.17 µM and inhibited the growth of a M. tuberculosis strain with a minimum inhibitory concentration (MIC) of 6.25 µM. researchgate.netotago.ac.nz

Furthermore, the combination of this compound with Q203, an inhibitor of the cytochrome bcc complex, resulted in the complete inhibition of oxygen consumption in the wild-type strain. researchgate.netotago.ac.nz This suggests that targeting both cytochrome bd and bcc could be a promising dual therapeutic strategy for tuberculosis. researchgate.netotago.ac.nz Other research has also focused on 4-alkoxy-2-methylquinolines as potential antitubercular drug candidates. nih.gov

Table 3: Antitubercular Activity of a 1-Hydroxy-2-methylquinolin-4(1H)-one Derivative
CompoundTargetParameterValue
8d Cytochrome bdKd4.17 µM
M. tuberculosis (ΔqcrCAB, Cyt-bd+)MIC6.25 µM

Data from a study on cytochrome bd oxidase inhibitors. researchgate.netotago.ac.nz

Additional Biological Investigations

Derivatives of 4-hydroxy-1H-quinolin-2-one have been shown to inhibit photosynthetic electron transport. nih.govnih.govmdpi.com In a study investigating a series of ring-substituted 4-hydroxy-1H-quinolin-2-ones, the compounds were tested for their ability to inhibit the oxygen evolution rate in spinach chloroplasts. nih.govnih.govmdpi.com

The study found a wide range of activity among the tested compounds. mdpi.com Two compounds, 8 and 2 , showed the most interesting IC50 values of 126 µmol/L and 157 µmol/L, respectively. mdpi.com The mechanism of action is believed to be the inhibition of photosystem II (PS II), a common target for many herbicides. nih.govnih.govmdpi.com

Table 4: Photosynthesis-Inhibiting Activity of Ring-Substituted 4-Hydroxy-1H-quinolin-2-one Derivatives
CompoundIC50 (µmol/L)
8 126
2 157

Data from a study on the biological activity of ring-substituted 4-hydroxy-1H-quinolin-2-ones. mdpi.com

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of quinolinone derivatives is a subject of considerable scientific interest, with research indicating that the 4-hydroxy-2-quinolinone scaffold is a promising feature for conferring antioxidant and radical scavenging capabilities. researchgate.netmdpi.com While direct experimental data on this compound is not extensively available in the reviewed literature, the antioxidant activity of structurally related compounds provides significant insights into its potential properties. The presence of a hydroxyl group at the C4 position and an electron-donating ethoxy group at the C6 position are structural motifs that are generally associated with antioxidant activity. scirp.orgscirp.org

The evaluation of antioxidant efficacy for quinolinone derivatives has been demonstrated through various in vitro assays that measure the ability of a compound to neutralize free radicals. scielo.brresearchgate.net Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. researchgate.netscielo.br For instance, certain 4-hydroxy-2-quinolinone carboxamide derivatives have shown significant inhibition of lipid peroxidation and potent scavenging of hydroxyl and ABTS radicals. researchgate.netmdpi.com

The proposed mechanisms by which quinolinone derivatives exert their antioxidant effects primarily involve hydrogen atom transfer (HAT) and single electron transfer (SET). researchgate.netnih.gov In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The SET mechanism involves the transfer of an electron from the antioxidant to the free radical. The efficiency of these mechanisms is influenced by factors such as bond dissociation energy (BDE) and ionization potential (IP) of the antioxidant molecule. researchgate.netnih.gov Theoretical studies on quinoline (B57606) derivatives have suggested that the N-H and O-H sites are favorable for radical attack, indicating their importance in the radical quenching activity. researchgate.net

To illustrate the antioxidant potential within this class of compounds, the table below presents representative data from studies on various 4-hydroxy-quinolinone derivatives.

Compound Derivative Antioxidant Assay Activity Metric (IC50 or % Inhibition)
Quinolinone Carboxamide 3gABTS Radical Scavenging72.4% decolorization
Quinolinone Carboxamide 3gHydroxyl Radical Scavenging67.7% inhibition
Quinolinone Carboxamide 3gLipid Peroxidation Inhibition100% inhibition
Quinolinone-acetylated ferulic acid hybrid 11eLipid Peroxidation Inhibition97% inhibition

This table presents data for illustrative purposes on related quinolinone derivatives to indicate the potential antioxidant activities of compounds with this scaffold. researchgate.netmdpi.com

Latency Reversing Agent (LRA) Potential for HIV-1 (molecular insights)

The "shock and kill" strategy is a leading approach toward eradicating the latent HIV-1 reservoir, which persists in infected individuals despite effective antiretroviral therapy. This strategy relies on the use of Latency Reversing Agents (LRAs) to reactivate the latent virus, making the infected cells visible to the immune system for clearance. researchgate.netnih.gov Several quinoline derivatives have emerged as a promising class of LRAs, suggesting that this compound may also possess such activity. researchgate.netnih.gov

While direct studies on this compound as an LRA were not identified in the surveyed literature, research on analogous compounds provides a framework for its potential mechanism of action. The reactivation of latent HIV-1 by certain quinoline derivatives has been shown to occur without inducing global T-cell activation, a desirable characteristic for an LRA to avoid widespread immune system stimulation. nih.gov

The molecular mechanisms underlying the latency-reversing activity of quinoline-based compounds are multifaceted. One key pathway involves the activation of transcription factors that are crucial for HIV-1 gene expression. For example, some quinoline derivatives have been found to require the activation of Nuclear Factor of Activated T-cells (NFAT) to stimulate the reactivation of latent HIV-1. nih.gov The HIV-1 promoter, the Long Terminal Repeat (LTR), contains binding sites for several host transcription factors, including NF-κB and NFAT, which play a pivotal role in initiating viral gene transcription. nih.gov

The table below summarizes the activity of a related quinoline derivative in a cellular model of HIV-1 latency.

Compound Cell Line Concentration % GFP Expression (Latency Reversal)
Ether analogue of AV6 (9a)J-Lat A210 µM19.7 ± 0.7%
Ether analogue of AV6 (9a)J-Lat A25 µM11.1 ± 1.8%
Ether analogue of AV6 (9e)J-Lat A210 µM32.4 ± 2.9%
Ether analogue of AV6 (9e)J-Lat A25 µM29.1 ± 2.2%

This table presents data on ether analogues of the 2-methylquinoline derivative AV6, demonstrating the potential of the quinoline scaffold in reversing HIV-1 latency. J-Lat A2 is a Jurkat T-cell line that contains a latent, integrated HIV-1 provirus with a GFP reporter. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. For quinolinone derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to optimize molecular geometry and analyze electronic properties. nih.govnih.gov These calculations help in understanding the molecule's reactivity, stability, and spectroscopic characteristics. nih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For related quinoline (B57606) structures, DFT has been used to calculate these electronic properties, providing a foundation for predicting the behavior of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one. nih.gov

Table 1: Representative DFT-Calculated Parameters for Quinolinone-like Scaffolds Note: This table is illustrative, based on typical findings for the 4-hydroxy-2-quinolone class, as specific data for the title compound is not available.

Parameter Typical Calculated Value/Observation Significance
HOMO Energy -5.0 to -6.5 eV Indicates electron-donating capability
LUMO Energy -1.0 to -2.5 eV Indicates electron-accepting capability
HOMO-LUMO Gap 3.5 to 4.5 eV Relates to chemical reactivity and stability
Dipole Moment 2.0 to 5.0 Debye Influences solubility and intermolecular interactions

Conformational Analysis and Tautomerism Preference Determination

The 4-hydroxy-2-quinolone scaffold, central to this compound, can exist in several tautomeric forms. nih.gov The most significant equilibrium is between the 4-hydroxy-2(1H)-quinolone (enol-keto) form and the 2,4-dihydroxyquinoline (dienol) form. nih.gov Computational studies, including DFT and Hartree-Fock methods, have been extensively used to determine the relative stability of these tautomers in both gas phase and solution. nuph.edu.uaresearchgate.net

Research consistently demonstrates that the 2-quinolone form, where the nitrogen-containing ring is in a keto-amide configuration, is significantly more stable than the dihydroxy-quinoline (enol) forms. nih.govnuph.edu.uaresearchgate.net Experimental data from 13C NMR spectroscopy corroborates these computational findings, showing a significant deshielding of the C4 carbon nucleus, which is characteristic of the 4-oxo (keto) form. nuph.edu.ua Therefore, this compound is predicted to exist predominantly in its 2(1H)-one tautomeric state.

Table 2: Relative Stability of Tautomers in the 4-Hydroxy-2-Quinolone System Based on general findings from computational studies. nih.govresearchgate.net

Tautomeric Form Common Name Relative Energy (kJ/mol) Predicted Stability
4-hydroxy-2(1H)-quinolone Keto-enol 0 (Reference) Most Stable
2,4-dihydroxyquinoline Dienol +25 to +40 Less Stable

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For quinolinone derivatives, docking studies have been performed against a variety of biological targets to explore their therapeutic potential.

These simulations have shown that the quinolinone scaffold can form key interactions with protein active sites. Common interactions include:

Hydrogen bonds: The 4-hydroxy and 2-oxo groups are often involved in hydrogen bonding with amino acid residues like glutamic acid, histidine, and aspartic acid. nih.gov

π-π stacking: The aromatic quinoline ring system frequently engages in π-π stacking or other π-interactions with aromatic residues such as tyrosine or tryptophan. mdpi.com

Hydrophobic interactions: The methyl and ethoxy substituents can form favorable hydrophobic contacts within the binding pocket.

Table 3: Summary of Molecular Docking Studies on Quinoline/Quinolinone Derivatives

Protein Target PDB ID Key Interacting Residues (Examples) Type of Interaction Reference
SARS-CoV-2 Main Protease 6LU7 His41, Glu166, Asp187 Hydrogen bonds, π-interaction nih.gov
VEGFR-2 - - ATP-binding site interaction fmhr.org
P. falciparum LDH - - Active site competition with NADH researchgate.net
HIV Reverse Transcriptase 4I2P - Binding in the active domain nih.gov
P-glycoprotein 6C0V - Hydrophobic and H-bond interactions nih.gov

Molecular Dynamics Simulations for Binding Stability and Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. nih.gov Following molecular docking, MD simulations are often run to assess the stability of the predicted protein-ligand complex. mdpi.com For quinoline derivatives, MD simulations have been used to confirm the stability of docked poses within the active sites of enzymes like proteases and kinases. nih.govmdpi.com

Key analyses from MD simulations include the calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand and protein over the simulation time (e.g., 100 ns) indicates a stable binding complex. mdpi.com RMSF analysis helps identify which parts of the protein are flexible and which are rigid upon ligand binding. These studies for related compounds suggest that a complex involving this compound would likely form a stable interaction with a suitable protein target. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. neliti.com For quinolinone derivatives, 2D and 3D-QSAR models have been developed to guide the design of new compounds with enhanced potency for various targets, including androgen receptors, P-glycoprotein, and Plasmodium falciparum. nih.govnih.govmdpi.com

These models use molecular descriptors (e.g., electronic, steric, hydrophobic properties) to predict activity. For example, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are 3D-QSAR methods that generate contour maps highlighting regions where modifications to the molecular structure could improve or decrease activity. nih.gov QSAR studies on quinolinones have shown that substituents at various positions on the quinoline ring significantly influence their biological effects, providing a rationale for the design of potent analogues. nih.govyoutube.com

Table 4: QSAR Studies on Quinolinone Derivatives

Study Type Biological Activity Key Findings/Descriptors Reference
2D MLR, 3D CoMFA/CoMSIA Androgen Receptor Antagonism Visualized key structural characteristics relevant to activity nih.gov
2D/3D QSAR Antifungal Activity Lipophilicity and cLogP influence biological activity neliti.com
2D/3D QSAR Anti-P. falciparum Activity CoMSIA and 2D-QSAR models showed good predictive capacity mdpi.com
ML-based QSAR P-glycoprotein Inhibition A Gradient Boosting (GB) model showed high predictive quality nih.gov

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

Electrostatic Potential (ESP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interaction patterns. The ESP map visually represents the electrostatic potential on the molecule's surface. nih.gov Regions of negative potential (typically colored red or yellow) are associated with lone pairs of electrons and are prone to electrophilic attack, acting as hydrogen-bond acceptors. nih.gov Regions of positive potential (blue) are associated with hydrogen atoms attached to electronegative atoms and act as hydrogen-bond donors. nih.gov

For the 4-hydroxy-2-quinolone scaffold, ESP maps typically show strong negative potential around the oxygen atoms of the C2-carbonyl and C4-hydroxyl groups, indicating their roles as primary hydrogen bond acceptors. researchgate.net The hydrogen of the C4-hydroxyl group and the N-H proton (in N-unsubstituted analogues) would show positive potential. This analysis is crucial for understanding how this compound would orient itself within a protein's active site to maximize electrostatic interactions.

Table of Compounds Mentioned

Compound Name
This compound
4-hydroxy-2(1H)-quinolone
2,4-dihydroxyquinoline

Future Directions and Emerging Research Avenues for 6 Ethoxy 4 Hydroxy 1 Methylquinolin 2 1h One in Academic Contexts

Exploration of Novel Synthetic Pathways

While classical methods for quinolinone synthesis, such as the Conrad-Limpach and Gould-Jacobs reactions, provide foundational routes, future research should focus on developing more efficient, versatile, and environmentally benign pathways to 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one. nih.govuni-konstanz.de Modern synthetic organic chemistry offers a toolkit that can be applied to overcome the limitations of traditional methods, such as harsh reaction conditions or limited substrate scope. nih.gov

Future explorations could concentrate on:

Transition-Metal-Catalyzed Reactions: Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for constructing heterocyclic cores. mdpi.com Investigating palladium- or copper-catalyzed intramolecular cyclization of appropriately substituted anilines could offer a direct and modular route to the target quinolinone.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in heterocyclic synthesis. nih.govmdpi.com Adapting existing cyclization strategies, such as the condensation of N-methyl-4-ethoxyaniline with malonic acid derivatives, to microwave conditions could provide a rapid and scalable synthesis. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a multi-step flow process for the synthesis of this compound would be a significant advancement for its consistent production for further studies.

Environmentally Friendly Methods: Research into catalytic, water-based, or solvent-free reaction conditions aligns with the principles of green chemistry. For instance, developing a decarboxylating cyclization procedure using substituted isatoic anhydrides in water could provide a more sustainable synthetic route. mdpi.com

Synthetic ApproachPotential Starting MaterialsKey Features & AdvantagesRelevant Research Context
Palladium-Catalyzed CarbonylationSubstituted o-iodoanilines and alkynesHigh efficiency, functional group tolerance, modularity mdpi.com
Microwave-Assisted CyclizationN-methyl-4-ethoxyaniline, malonic acid estersRapid reaction times, improved yields, scalability nih.govmdpi.com
N-Heterocyclic Carbene (NHC) CatalysisSubstituted aldehydes and activated estersOrganocatalytic, mild conditions, novel bond formations mdpi.com
Decarboxylating CyclizationSubstituted isatoic anhydrides, 1,3-dicarbonyl compoundsEnvironmentally friendly (e.g., in water), readily available starting materials mdpi.com

Design and Synthesis of Advanced Analogues with Tuned Biological Properties

The core structure of this compound serves as an excellent template for the design of advanced analogues with tailored biological functions. By systematically modifying the substituents on the quinolinone ring, it is possible to fine-tune the molecule's physicochemical properties and enhance its interaction with specific biological targets. scispace.com

Key strategies for analogue design include:

Modification of the C-6 Ethoxy Group: Replacing the ethoxy moiety with other alkoxy groups of varying chain lengths, electron-withdrawing groups (e.g., trifluoromethoxy), or electron-donating groups can modulate the compound's lipophilicity and electronic properties, potentially impacting cell permeability and target binding.

Substitution at the C-3 Position: The C-3 position is a common site for derivatization in 4-hydroxy-2-quinolones. Introducing various side chains, such as alkyl, aryl, or carboxamide groups, can lead to new interactions with target proteins. For example, the synthesis of 4-hydroxy-2-quinolone-3-carboxamides has yielded potent bioactive compounds. researchgate.net

Derivatization of the Benzene (B151609) Ring: Introducing additional substituents at the C-5, C-7, or C-8 positions of the benzene ring could create analogues with novel biological profiles. Studies on related quinolinones have shown that halogenation or the addition of methoxy (B1213986) groups can significantly alter antimicrobial or anticancer activity. nih.gov

Bioisosteric Replacement: Replacing the N-methyl group with other small alkyl groups or bioisosteres could influence metabolic stability and binding affinity.

Modification SiteProposed Analogue GroupTarget Biological PropertyRationale / Precedent
C-6 PositionLonger-chain alkoxy, trifluoromethoxy, amino groupsAnticancer, AntimicrobialModulation of lipophilicity and electronic character to enhance target interaction. nih.govrsc.org
C-3 PositionCarboxamides, substituted phenyl groups, heterocyclic ringsPDE3 Inhibition, AnticancerIntroduction of new binding motifs to interact with enzyme active sites. nih.govresearchgate.net
C-7/C-8 PositionsHalogens (F, Cl, Br), nitro groupsAntifungal, AntibacterialEnhancement of activity through specific electronic and steric effects. nih.govvensel.org
N-1 PositionEthyl, propyl, cyclopropyl groupsGeneral BioactivityAlteration of metabolic stability and steric profile. mdpi.com

Deeper Elucidation of Molecular Mechanisms of Action (In Vitro)

Understanding how this compound and its analogues exert their biological effects is crucial for their development. The broad bioactivity of the quinolinone class suggests multiple potential molecular targets. mdpi.comvensel.orgcrimsonpublishers.com Future in vitro research should be directed at systematically screening for and validating these mechanisms.

Potential mechanisms to investigate include:

Enzyme Inhibition: Many quinolinones act as enzyme inhibitors. Assays could be conducted to determine if the compound inhibits key enzymes implicated in disease, such as DNA gyrase and topoisomerase (relevant to antibacterial and anticancer activity), phosphodiesterases (PDEs) involved in cardiovascular function, or kinases central to cell signaling pathways. mdpi.comnih.gov

Induction of Apoptosis and Cell Cycle Arrest: For potential anticancer applications, it is essential to determine if the compound can induce programmed cell death (apoptosis) and/or halt cell proliferation. nih.gov This can be investigated using techniques like fluorescence-activated cell sorting (FACS) analysis, Hoechst staining, and caspase activation assays. nih.gov

Modulation of Oxidative Stress: Some quinolone derivatives are known to induce the accumulation of reactive oxygen species (ROS), which can be a mechanism for their antimicrobial or anticancer effects. nih.gov Cellular ROS levels can be quantified using fluorescent probes in various cell lines.

Interaction with Nucleic Acids: The planar quinoline (B57606) ring system suggests a potential for intercalation with DNA, a mechanism common to some anticancer and antimicrobial agents. mdpi.com This can be studied using techniques like UV-Vis spectroscopy, fluorescence quenching assays, and molecular docking simulations.

Potential MechanismIn Vitro Assay/TechniqueBiological ContextReference
Enzyme InhibitionTopoisomerase relaxation assay, PDE activity assay, Kinase inhibition panelAnticancer, Antibacterial, Cardiotonic mdpi.comnih.gov
Apoptosis InductionFACS analysis, Caspase-3 activation assay, Annexin V stainingAnticancer nih.gov
Cell Cycle ArrestFlow cytometry (DNA content analysis)Anticancer nih.gov
ROS AccumulationDCFDA cellular ROS assayAntimicrobial, Anticancer nih.gov

Application as Probes for Biological Systems

The inherent fluorescence properties of the quinoline ring system make it an attractive scaffold for the development of molecular probes for bio-imaging and chemosensing. crimsonpublishers.comcrimsonpublishers.com These probes are invaluable tools for visualizing and quantifying biological processes and analytes in real-time. crimsonpublishers.comresearchgate.net

Future research could explore the development of this compound as:

Fluorescent Probes for Metal Ions: Quinoline derivatives have been successfully developed as sensors for biologically important metal ions like Zn²⁺. nih.gov The specific substitution pattern of the target compound could be leveraged to create selective chelators that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a specific ion.

Bio-imaging Agents: The photophysical properties of the compound, such as its quantum yield and Stokes shift, should be characterized. Structural modifications could be made to enhance these properties or to introduce targeting moieties that direct the probe to specific organelles (e.g., mitochondria, lysosomes) or cell types. crimsonpublishers.comresearchgate.net

pH Sensors: The fluorescence of some quinoline-based fluorophores is sensitive to changes in intracellular pH, allowing them to be used as probes for monitoring cellular acidity. researchgate.net The 4-hydroxy group on the target compound makes it a candidate for exploring pH-dependent fluorescence.

Integration with Advanced Computational Design Principles

In silico methods are indispensable in modern drug discovery and chemical biology for rationalizing experimental results and guiding future research. mdpi.com Integrating computational design with the experimental work on this compound can accelerate the discovery of novel analogues and the elucidation of their mechanisms. mdpi.com

Key computational approaches include:

Molecular Docking: This technique can be used to predict the binding modes and affinities of the compound and its designed analogues against the three-dimensional structures of target proteins. rsc.orgmdpi.com This can help prioritize which analogues to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be developed to correlate the structural features of a series of analogues with their measured biological activity. mdpi.com These models produce contour maps that indicate which regions of the molecule are important for activity, providing clear guidance for future design. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, revealing the stability of the interaction and key intermolecular forces over time. mdpi.commdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. globalresearchonline.net This allows for the early identification of compounds with potentially poor pharmacokinetic profiles or toxicity risks, saving time and resources. mdpi.comglobalresearchonline.net

By pursuing these integrated experimental and computational research avenues, the academic community can fully explore the chemical and biological potential of this compound, potentially uncovering new therapeutic leads, biological probes, and fundamental insights into the structure-activity relationships of the quinolinone chemical class.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include δ ~3.5 ppm (N–CH₃), δ ~6.8–7.9 ppm (aromatic protons), and δ ~10.5 ppm (OH, exchangeable with D₂O) .
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm and aromatic carbons at 110–150 ppm .
  • IR Spectroscopy : Peaks at 1660–1680 cm⁻¹ (C=O stretch) and 3200–3450 cm⁻¹ (OH/NH stretches) .

Q. Advanced Resolution of Spectral Ambiguities

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions .
  • X-ray Crystallography : Determines absolute configuration and π-π stacking interactions (e.g., interplanar distances ~3.6–3.8 Å) .

How can researchers design in vitro assays to evaluate the biological activity of this compound?

Q. Basic Screening Protocols

  • Antimicrobial Assays :
    • Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli using broth microdilution .
  • Enzyme Inhibition :
    • Fluorometric assays for SIRT1 or folate pathway enzymes (IC₅₀ determination) .

Q. Advanced Mechanistic Studies

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to target proteins (e.g., KD values) .
  • Molecular Docking : Predicts binding modes using software like AutoDock Vina, validated by mutagenesis .

What safety protocols are critical when handling this compound in the lab?

Q. Basic Safety Measures

  • PPE : Gloves, lab coat, and goggles due to acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .

Q. Advanced Hazard Mitigation

  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

How can researchers resolve contradictions in spectral data or bioactivity results across studies?

Q. Methodological Approaches

  • Reproducibility Checks : Validate synthetic routes using peer-reviewed protocols (e.g., PubChem data ).
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) .
  • Bioassay Standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial assays) to calibrate activity thresholds .

What strategies are recommended for derivatizing this compound to enhance its pharmacological profile?

Q. Advanced Synthetic Modifications

  • Side Chain Functionalization :
    • Introduce fluorobenzoyl groups via Friedel-Crafts acylation to improve lipophilicity .
  • Reduction Reactions : Convert the carbonyl to an alcohol using NaBH₄ for prodrug development .
Derivative Modification Bioactivity Improvement
3-Fluorobenzoyl analogIncreased lipophilicity+30% cellular uptake
N-Oxide derivativeEnhanced solubilityImproved oral bioavailability

How does the electronic configuration of substituents influence the compound's reactivity and bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Ethoxy Group : Electron-donating effect stabilizes the quinoline ring, enhancing metabolic stability .
  • 4-Hydroxy Group : Participates in hydrogen bonding with enzyme active sites (e.g., SIRT1) .

Q. Computational Insights

  • HOMO-LUMO Analysis : Predicts sites for electrophilic attack (e.g., C-3 position) .

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6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.